molecular formula C23H28ClNO5 B13776300 3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride CAS No. 76410-43-0

3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride

Cat. No.: B13776300
CAS No.: 76410-43-0
M. Wt: 433.9 g/mol
InChI Key: IAENDNHRIUZOAV-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative with a complex substitution pattern. The core structure consists of a benzofuran ring substituted at the 3-position with an ethoxycarbonyl group (ethyl ester), at the 2-position with a phenyl group, and at the 5-position with a 2-hydroxy-3-(isopropylamino)propoxy chain. The hydrochloride salt enhances solubility and stability, typical for amine-containing pharmaceuticals .

Properties

CAS No.

76410-43-0

Molecular Formula

C23H28ClNO5

Molecular Weight

433.9 g/mol

IUPAC Name

[3-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C23H27NO5.ClH/c1-4-27-23(26)21-19-12-18(28-14-17(25)13-24-15(2)3)10-11-20(19)29-22(21)16-8-6-5-7-9-16;/h5-12,15,17,24-25H,4,13-14H2,1-3H3;1H

InChI Key

IAENDNHRIUZOAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(C[NH2+]C(C)C)O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Ethyl 5-bromo-2-benzofuran Carboxylate Intermediate

A key intermediate is ethyl 5-bromo-2-benzofuran carboxylate, synthesized via:

  • Cyclization of 5-bromosalicylaldehyde derivatives , followed by substitution and esterification steps.
  • Typical solvents include ethanol or acetonitrile.
  • Organic bases such as triethylamine or N,N-diisopropylethylamine are used to promote ring closure and substitution reactions.
  • Reaction temperatures range from room temperature to reflux (50-130 °C), with reaction times from several hours to overnight depending on the step.
  • Example: Refluxing ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)propionate in acetonitrile with triethylamine for 8 hours yields ethyl 5-nitrobenzofuran-2-carboxylate with ~87% yield.

Reduction and Amination Steps

  • The nitro group on the benzofuran intermediate is reduced to an amine using catalytic hydrogenation:

    • Catalyst: 5% palladium on carbon
    • Hydrogen pressure: 0.3-0.5 MPa
    • Temperature: 10-30 °C
    • Duration: ~3 hours
    • Yield: ~98% for 5-aminobenzofuran-2-carboxylic acid ethyl ester.
  • Amination involves reacting the amine intermediate with alkylating agents such as bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate in isopropanol:

    • Temperature: 50-60 °C
    • Time: 4 hours
    • Purification by filtration and extraction
    • Yield: ~85% with high purity (98.9%).

Side Chain Introduction: 5-(2-hydroxy-3-(isopropylamino)propoxy) Substitution

  • The hydroxy and isopropylamino functionalities are introduced via nucleophilic substitution using appropriate amino alcohols.
  • Typical conditions:
    • Use of sodium hydride or potassium carbonate as base
    • Solvents: tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol
    • Temperature control: reactions performed at low temperatures (-5 °C) initially, then stirred overnight at refrigeration temperatures to control reactivity and selectivity.
  • Workup includes:
    • Dilution with sodium bicarbonate solution and ethyl acetate
    • pH adjustment to basic conditions with sodium bicarbonate
    • Extraction with ethyl acetate
    • Drying organic phases over magnesium sulfate
    • Concentration under reduced pressure.

Purification and Salt Formation

  • Purification methods include:
    • Preparative high-performance liquid chromatography (HPLC)
    • Column chromatography on silica gel using solvent systems such as dichloromethane/methanol/triethylamine mixtures
    • Ion exchange resin treatment (e.g., Dowex WX2-200) to remove impurities and isolate the free base.
  • The hydrochloride salt is formed by treatment with methanesulfonic acid chloride or hydrochloric acid under controlled conditions (e.g., stirring at 80 °C for 2 hours).
  • Final drying under vacuum yields the hydrochloride salt with yields ranging from 46% to 99% depending on the step and scale.

Summary Table of Key Reaction Parameters and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Cyclization & Esterification 5-bromosalicylaldehyde, triethylamine Ethanol, Acetonitrile Reflux (50-130 °C) 4-8 hours 87 Ring closure and substitution
Nitro Reduction Pd/C catalyst, H2 (0.3-0.5 MPa) Ethanol 10-30 °C 3 hours 98 High yield catalytic hydrogenation
Amination Bis(2-chloroethyl)amine hydrochloride, Na2CO3 Isopropanol 50-60 °C 4 hours 85 Alkylation to introduce amino group
Side Chain Attachment Sodium hydride, amino alcohol, potassium carbonate THF, DMF, Ethanol -5 °C to RT Overnight 58-99 Nucleophilic substitution, base promoted
Purification & Salt Formation Preparative HPLC, ion exchange resin, acid treatment Various RT to 80 °C 2-20 min to hours 46-99 Isolation of hydrochloride salt

Research Discoveries and Optimization Insights

  • Protection of nitrogen groups during Friedel-Crafts acylation is often necessary to improve yields and avoid side reactions, but complicates scale-up.
  • Continuous reaction setups combining ring opening and ring closing steps in ethanol can improve efficiency and reduce reaction times.
  • Use of ion exchange resins in purification significantly enhances product purity and yield, facilitating removal of residual bases and impurities.
  • Careful temperature control during side chain attachment prevents decomposition and side reactions, improving overall yield and reproducibility.
  • Hydrogenation under mild pressure and temperature conditions ensures selective reduction of nitro groups without affecting other sensitive functionalities.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions:

a. Benzofuran Core Formation

  • Benzofuran scaffolds are typically synthesized via intramolecular cyclization of substituted phenols with α,β-unsaturated carbonyl compounds or via Pechmann condensation under acidic conditions12.

  • For the 3-carboxylic acid ethyl ester group: Esterification of the carboxylic acid intermediate with ethanol using acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) or enzymatic methods (e.g., lipases)3.

b. Propoxy Side-Chain Introduction

  • The 5-(2-hydroxy-3-(isopropylamino)propoxy) group may be introduced via nucleophilic substitution. For example:

    • Reaction of a benzofuran-5-ol intermediate with epichlorohydrin to form an epoxypropyl ether, followed by ring-opening with isopropylamine4.

    • Hydroxy and amino groups are subsequently stabilized as the hydrochloride salt5.

Example Reaction Sequence:

Benzofuran 5 ol+EpichlorohydrinBaseEpoxide intermediateIsopropylaminePropoxy amineHClHydrochloride salt\text{Benzofuran 5 ol}+\text{Epichlorohydrin}\xrightarrow{\text{Base}}\text{Epoxide intermediate}\xrightarrow{\text{Isopropylamine}}\text{Propoxy amine}\xrightarrow{\text{HCl}}\text{Hydrochloride salt}

Reactivity of Functional Groups

a. Ethyl Ester Hydrolysis

  • The ethyl ester (COOEt\text{COOEt}) undergoes acid- or base-catalyzed hydrolysis :

    • Basic conditions : NaOH H2O\text{NaOH H}_2\text{O} yields the carboxylic acid (COOH\text{COOH})36.

    • Enzymatic hydrolysis : Lipases (e.g., Novozym® 435) in solvent-free systems achieve >99% conversion efficiency3.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductReference
Alkaline hydrolysis1M NaOH, 80°C, 4h3-Benzofurancarboxylic acid36
Enzymatic hydrolysisNovozym® 435, 50°C, solvent-freeSame as above (high yield)3

b. Amino Group Reactivity

  • The isopropylamino group (NHCH CH3)2\text{NHCH CH}_3)_2) participates in:

    • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides45.

    • Salt formation : Protonation with HCl stabilizes the compound (as evidenced by the hydrochloride salt)5.

c. Ether Linkage Stability

  • The propoxy ether (OCH2CH OH CH2NH\text{OCH}_2\text{CH OH CH}_2\text{NH}) is stable under mild conditions but cleaves under strong acids (e.g., HBr HOAc\text{HBr HOAc})2.

Degradation Pathways

  • Photolytic cleavage : Benzofuran derivatives with labile ether bonds (e.g., benzylic amines) may degrade under UV light7.

  • Oxidative degradation : The hydroxy group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO4\text{KMnO}_4)4.

Comparative Data from Structural Analogs

  • Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (CID: 4610-75-7):

    • Melting point: 154–155°C1.

    • Boiling point: 471.3°C (predicted)1.

  • Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate (PubChem CID 489104):

    • Contains a similar hydroxy-isopropylamino-propoxy chain, synthesized via epoxide ring-opening4.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 3-benzofurancarboxylic acid exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their activity against various bacterial strains. Compounds derived from this acid demonstrated effectiveness against Gram-positive bacteria and certain fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL . This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Properties

The anticancer potential of benzofuran derivatives has been extensively documented. For instance, certain derivatives have shown cytotoxic effects against ovarian carcinoma and hepatocellular carcinoma cell lines. Specifically, compounds were found to induce apoptosis in cancer cells, indicating their potential as chemotherapeutic agents . The mechanism of action appears to involve interactions with genomic DNA, leading to cellular toxicity .

3. Bioactive Compound Development

The compound's structure allows for the exploration of its bioactive properties. Studies have highlighted its potential in modulating biological activities such as antioxidant and anti-inflammatory effects. These attributes are crucial for developing therapeutic agents that can mitigate various diseases .

Nanotechnology Applications

1. Polyphenol-Containing Nanoparticles

The integration of benzofuran derivatives into nanotechnology has opened new avenues for biomedical applications. The phenolic nature of these compounds facilitates their use in creating nanoparticles that exhibit antioxidative properties and enhance drug delivery systems. These nanoparticles can be engineered for specific therapeutic applications, including cancer therapy and biosensing technologies .

2. Particle Engineering

Phenolic-enabled nanotechnology (PEN) has emerged as a versatile platform for synthesizing nanomaterials with tailored properties. The unique reactivity of phenolic compounds allows for the development of nanohybrids that can be utilized in drug delivery and disease treatment strategies . This area is particularly promising for creating multifunctional systems capable of targeting specific tissues or cells.

Case Studies

Study Focus Findings
Synthesis and Evaluation of Antimicrobial ActivityAntimicrobial propertiesSeveral derivatives showed activity against Gram-positive bacteria and fungi .
Anticancer Activity in Ovarian CarcinomaCytotoxicityDerivatives induced apoptosis in cancer cells, suggesting potential as chemotherapeutics .
Nanoparticle DevelopmentBioactive applicationsBenzofuran derivatives used to create nanoparticles with therapeutic delivery capabilities .

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 5-(2-hydroxy-3-(isopropylamino)propoxy), 2-phenyl, ethyl ester, HCl C₂₄H₂₈ClNO₆* 477.94 Enhanced solubility (HCl salt); potential β-adrenergic activity (isopropylamino group)
WAY-299845-A 5-methoxy, 2-(piperidinomethyl), ethyl ester, HCl C₁₉H₂₄ClNO₃ 353.84 Neuroprotective activity; piperidine moiety enhances CNS penetration
Salvianolic Acid B Polymeric benzofuran with multiple phenolic and carboxylic groups C₃₆H₃₀O₁₆ 718.61 Antioxidant, anti-inflammatory; lacks amine groups
Ethyl 5-hydroxy-2-(2-methoxyphenyl)benzofuran-3-carboxylate 5-hydroxy, 2-(2-methoxyphenyl), ethyl ester C₁₈H₁₆O₅ 312.32 Antimicrobial activity (MIC 50–200 µg/mL against Gram-positive bacteria)
Ethyl 5-hydroxy-2-phenyl-4-(piperidinylmethyl)benzofuran-3-carboxylate 4-(piperidinylmethyl), 5-hydroxy, 2-phenyl, ethyl ester C₂₄H₂₅NO₄ 379.45 Structural rigidity (piperidine); unconfirmed bioactivity

*Calculated based on IUPAC name and standard atomic weights.

Substituent Effects on Bioactivity

  • This contrasts with WAY-299845-A’s piperidinomethyl group, which targets neurological pathways .
  • Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., target compound, ) improve membrane permeability compared to free carboxylic acids (e.g., Salvianolic Acid B) but may require hydrolysis for activation .
  • Antimicrobial Activity : Ethyl 5-hydroxy-2-(2-methoxyphenyl)benzofuran-3-carboxylate () shows Gram-positive antibacterial activity (MIC 50–200 µg/mL), suggesting that hydroxyl and aromatic substituents are critical for microbial targeting .

Physicochemical Properties

  • Hydrochloride Salts : The target compound’s hydrochloride salt improves aqueous solubility, similar to yohimbine hydrochloride () and berberine hydrochloride (). Acid stability data for nicardipine hydrochloride () implies that the target compound may require pH-controlled formulations .


  • LogP and Solubility: The target compound’s isopropylamino and propoxy groups likely increase hydrophilicity compared to simpler esters like ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (, LogP ~3.7).

Biological Activity

3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a benzofuran moiety, a carboxylic acid functional group, and an ethyl ester, which together enhance its pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps, including advanced techniques such as microwave-assisted synthesis to improve yield and purity. The presence of the isopropylamino group and the phenyl ring contributes to its diverse biological activities.

Biological Activities

Research indicates that derivatives of 3-benzofurancarboxylic acid exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives possess antimicrobial properties against various bacterial strains. For instance, certain compounds demonstrated activity against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL. Notably, compounds VI and III exhibited antifungal activity against Candida strains with MIC values of 100 μg/mL .
  • Anticancer Activity : Benzofuran derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, specific derivatives activated caspases indicative of apoptosis in K562 cells, suggesting a mechanism of action involving programmed cell death . The antiproliferative activity was particularly pronounced in breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values for some derivatives being as low as 2.52 μM .
  • Carbonic Anhydrase Inhibition : Some benzofuran-based carboxylic acids have been identified as effective inhibitors of carbonic anhydrase IX (hCA IX), a metalloenzyme linked to tumorigenicity. Compounds demonstrated submicromolar inhibition with KIs ranging from 0.56 to 0.91 μM .

The biological mechanisms underlying the activities of 3-benzofurancarboxylic acid derivatives are multifaceted:

  • Apoptosis Induction : The activation of caspases suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
  • DNA Intercalation : Some studies indicate that these compounds may intercalate with DNA, inhibiting its cleavage by endonucleases, which could contribute to their anticancer effects .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in treated cells, leading to cellular stress and apoptosis .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMicrobial TargetMIC (μg/mL)
IIIGram-positive bacteria50-200
VIC. albicans100
IVGram-negative bacteria150

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (μM)
9eMDA-MB-2312.52 ± 0.39
9bMCF-714.91 ± 1.04
DoxMDA-MB-2312.36 ± 0.18

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound contains a benzofuran core substituted with a phenyl group at position 2, a hydroxy-isopropylaminopropoxy chain at position 5, and an ethyl ester hydrochloride moiety. Key characterization methods include:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, particularly for the hydroxypropoxy chain .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC-UV for purity assessment, with methods optimized using C18 columns and acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile) .

Q. What synthetic routes are reported for benzofurancarboxylic acid derivatives?

  • Core benzofuran synthesis : Cascade [3,3]-sigmatropic rearrangements or Friedel-Crafts cyclization to construct the benzofuran ring .
  • Functionalization : Alkylation or Mitsunobu reactions to introduce the hydroxy-isopropylaminopropoxy side chain, followed by esterification and hydrochloride salt formation .
  • Example: Ethyl ester derivatives are typically prepared via acid-catalyzed esterification under reflux conditions .

Q. What preliminary biological activities are associated with structurally related benzofuran derivatives?

  • Antimicrobial activity : Derivatives of 3-benzofurancarboxylic acid show moderate antifungal activity against Candida albicans and Aspergillus niger (MIC = 16–32 μg/mL) .
  • Antioxidant properties : Salvianolic acid analogs (structurally similar) exhibit radical scavenging activity in DPPH assays (IC₅₀ = 10–20 μM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the hydroxypropoxy side chain installation?

  • Methodological refinement : Use in situ protection of the hydroxy group (e.g., TBS ether) during alkylation to prevent side reactions. Deprotection with TBAF improves yield (>75%) .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed hydrolysis) ensure enantiopure hydroxypropoxy intermediates .

Q. How do contradictory reports on biological activity arise, and how can they be resolved?

  • Case study : Antifungal activity varies due to substituent positioning. For example, 3-benzofurancarboxylic acid derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity, while bulky substituents reduce efficacy .
  • Resolution : Conduct comparative dose-response assays (IC₅₀) across standardized fungal strains and validate via time-kill kinetics .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

  • LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode with transitions m/z 500 → 482 (quantifier) and 500 → 354 (qualifier) .
  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (recovery >85%) and matrix-matched calibration to mitigate ion suppression .

Q. How does the hydrochloride salt form impact solubility and bioavailability?

  • Solubility studies : The hydrochloride salt increases aqueous solubility (e.g., 2.5 mg/mL in PBS pH 7.4 vs. 0.3 mg/mL for free base) .
  • Bioavailability : Salt formation enhances intestinal absorption in in vitro Caco-2 permeability assays (Papp = 8.2 × 10⁻⁶ cm/s) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Hydroxypropoxy Side Chain Installation

ParameterOptimal ConditionYield ImprovementReference
Protecting GroupTBS ether75% → 88%
Reaction SolventAnhydrous DMF60% → 82%
CatalystDBU (1,8-diazabicycloundec-7-ene)70% → 91%

Q. Table 2. Comparative Bioactivity of Benzofuran Derivatives

DerivativeTarget ActivityIC₅₀/ MICReference
Salvianolic acid BAntioxidant (DPPH)12.5 μM
3-Benzofuran-COOH (NO₂)Antifungal (C. albicans)16 μg/mL
Ethyl ester hydrochlorideAqueous solubility2.5 mg/mL

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